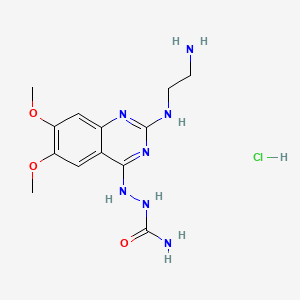
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a quinazoline core substituted with aminoethyl and dimethoxy groups, making it a valuable molecule in medicinal chemistry and other scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the aminoethyl and dimethoxy groups. The final step involves the formation of the hydrazinecarboxamide moiety and the addition of the monohydrochloride hydrate.
Quinazoline Core Formation: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydrazinecarboxamide Formation: The hydrazinecarboxamide moiety is formed by reacting hydrazine derivatives with the quinazoline intermediate.
Hydrochloride Addition: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
科学研究应用
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
2-Aminothiazole-Based Compounds: Known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Piperazine Derivatives: These compounds exhibit various biological and pharmaceutical activities and are used in the synthesis of drugs like trimetazidine and ranolazine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
134749-32-9 |
|---|---|
分子式 |
C13H20ClN7O3 |
分子量 |
357.79 g/mol |
IUPAC 名称 |
[[2-(2-aminoethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea;hydrochloride |
InChI |
InChI=1S/C13H19N7O3.ClH/c1-22-9-5-7-8(6-10(9)23-2)17-13(16-4-3-14)18-11(7)19-20-12(15)21;/h5-6H,3-4,14H2,1-2H3,(H3,15,20,21)(H2,16,17,18,19);1H |
InChI 键 |
OFAUDBGSMJYWSL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN)NNC(=O)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



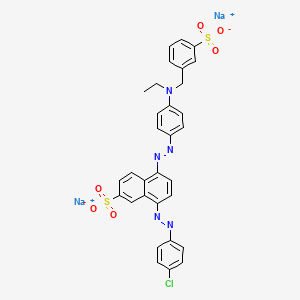
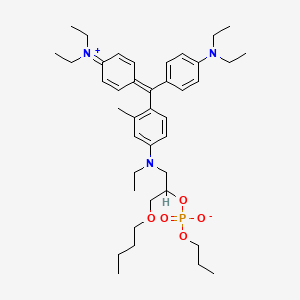




![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
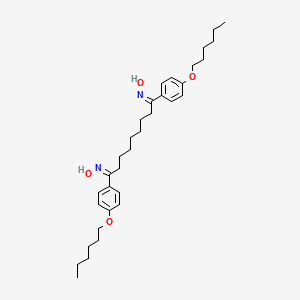
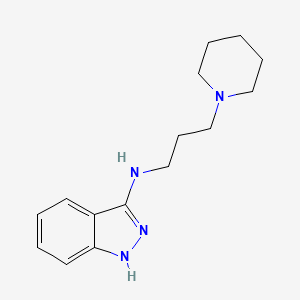
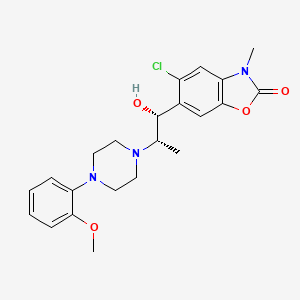
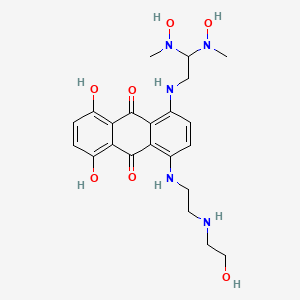
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)

